Cyclohepta-1,4,6-triene-1-carboxamide
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Overview
Description
Cyclohepta-1,4,6-triene-1-carboxamide is an organic compound characterized by a seven-membered ring structure with three conjugated double bonds and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohepta-1,4,6-triene-1-carboxamide can be synthesized through several methodsAnother method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, followed by functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical reactions under controlled conditions to ensure high yield and purity. The use of advanced photoreactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Cyclohepta-1,4,6-triene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohepta-1,4,6-triene-1-carboxylic acid.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Cyclohepta-1,4,6-triene-1-carboxylic acid.
Reduction: Cyclohepta-1,4,6-triene-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohepta-1,4,6-triene-1-carboxamide has diverse applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclohepta-1,4,6-triene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s conjugated double bonds and carboxamide group allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular targets. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cycloheptatriene: A related compound with a similar ring structure but lacking the carboxamide group.
Tropylium Cation: An aromatic cation derived from cycloheptatriene, known for its stability and reactivity.
Uniqueness
Cyclohepta-1,4,6-triene-1-carboxamide is unique due to the presence of the carboxamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical modifications and applications in various fields.
Properties
CAS No. |
100959-82-8 |
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Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
cyclohepta-1,4,6-triene-1-carboxamide |
InChI |
InChI=1S/C8H9NO/c9-8(10)7-5-3-1-2-4-6-7/h1-3,5-6H,4H2,(H2,9,10) |
InChI Key |
AVHZJNMNRXOVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
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